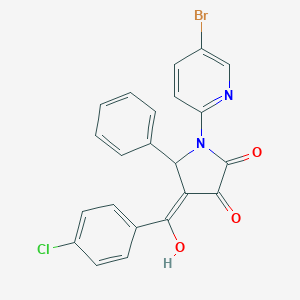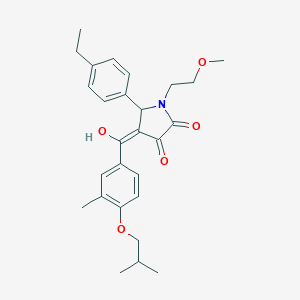
N-(4-chlorobenzyl)-2-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-2-phenoxypropanamide, also known as NPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzyl)-2-phenoxypropanamide is not fully understood. However, studies have suggested that N-(4-chlorobenzyl)-2-phenoxypropanamide exerts its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. N-(4-chlorobenzyl)-2-phenoxypropanamide has also been found to interact with various cellular targets such as tubulin, histone deacetylases, and heat shock proteins.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-2-phenoxypropanamide has been shown to have various biochemical and physiological effects. In cancer research, N-(4-chlorobenzyl)-2-phenoxypropanamide has been found to induce apoptosis, inhibit angiogenesis, and suppress metastasis. In cardiovascular research, N-(4-chlorobenzyl)-2-phenoxypropanamide has been found to reduce inflammation, oxidative stress, and apoptosis in cardiac cells. In neurological research, N-(4-chlorobenzyl)-2-phenoxypropanamide has been found to protect against glutamate-induced neurotoxicity, reduce inflammation, and promote neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorobenzyl)-2-phenoxypropanamide has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. It is also soluble in organic solvents such as DMSO, which makes it suitable for in vitro and in vivo studies. However, N-(4-chlorobenzyl)-2-phenoxypropanamide has some limitations. It is not water-soluble, which makes it difficult to use in aqueous solutions. It also has a low bioavailability, which may limit its therapeutic potential.
Direcciones Futuras
N-(4-chlorobenzyl)-2-phenoxypropanamide has shown promising results in various scientific research fields. Future research should focus on elucidating the mechanism of action of N-(4-chlorobenzyl)-2-phenoxypropanamide and identifying its cellular targets. Further studies should also investigate the pharmacokinetics and pharmacodynamics of N-(4-chlorobenzyl)-2-phenoxypropanamide to optimize its therapeutic potential. In addition, N-(4-chlorobenzyl)-2-phenoxypropanamide could be used in combination with other drugs to enhance its therapeutic effects. Finally, N-(4-chlorobenzyl)-2-phenoxypropanamide could be studied in clinical trials to evaluate its safety and efficacy in humans.
Conclusion
In conclusion, N-(4-chlorobenzyl)-2-phenoxypropanamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. N-(4-chlorobenzyl)-2-phenoxypropanamide has been studied extensively for its anticancer, cardiovascular, and neurological effects. N-(4-chlorobenzyl)-2-phenoxypropanamide exerts its therapeutic effects by modulating various signaling pathways and interacting with cellular targets. N-(4-chlorobenzyl)-2-phenoxypropanamide has several advantages for lab experiments, but also has some limitations. Future research should focus on elucidating the mechanism of action of N-(4-chlorobenzyl)-2-phenoxypropanamide, optimizing its therapeutic potential, and evaluating its safety and efficacy in humans.
Métodos De Síntesis
N-(4-chlorobenzyl)-2-phenoxypropanamide can be synthesized through a multistep process that involves the reaction of 4-chlorobenzyl chloride with 2-phenoxypropanoic acid in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with acetic anhydride and pyridine to obtain the final product, N-(4-chlorobenzyl)-2-phenoxypropanamide.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-2-phenoxypropanamide has been studied extensively for its potential therapeutic applications in various fields such as cancer, cardiovascular diseases, and neurological disorders. In cancer research, N-(4-chlorobenzyl)-2-phenoxypropanamide has shown promising anticancer activity by inhibiting the growth and proliferation of cancer cells. In cardiovascular research, N-(4-chlorobenzyl)-2-phenoxypropanamide has been found to have a protective effect on the heart by reducing inflammation and oxidative stress. In neurological research, N-(4-chlorobenzyl)-2-phenoxypropanamide has been shown to have neuroprotective effects by preventing neuronal damage and promoting neuronal survival.
Propiedades
Nombre del producto |
N-(4-chlorobenzyl)-2-phenoxypropanamide |
|---|---|
Fórmula molecular |
C16H16ClNO2 |
Peso molecular |
289.75 g/mol |
Nombre IUPAC |
N-[(4-chlorophenyl)methyl]-2-phenoxypropanamide |
InChI |
InChI=1S/C16H16ClNO2/c1-12(20-15-5-3-2-4-6-15)16(19)18-11-13-7-9-14(17)10-8-13/h2-10,12H,11H2,1H3,(H,18,19) |
Clave InChI |
HYVWRJMMKPISMH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCC1=CC=C(C=C1)Cl)OC2=CC=CC=C2 |
SMILES canónico |
CC(C(=O)NCC1=CC=C(C=C1)Cl)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 5-cyano-4-(2-furyl)-6-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-2-phenyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B267710.png)
![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B267711.png)
![Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate](/img/structure/B267712.png)






![7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B267783.png)

